![molecular formula C8H5BrN2O2S B13452481 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13452481.png)
3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid: is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused ring structure consisting of a thiophene ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of thieno[2,3-b]pyridine followed by the introduction of an amino group and carboxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of environmentally benign solvents are often employed to enhance efficiency and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine substituent can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydrogenated compounds, and various substituted thienopyridines, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as a kinase inhibitor and other pharmacological activities.
Industry: The compound is utilized in the production of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This interaction disrupts key signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-b]pyridine: Lacks the amino and bromine substituents but shares the core structure.
3-Aminothieno[2,3-b]pyridine-2-carboxamide: Similar structure with an amide group instead of a carboxylic acid.
5-Bromothieno[2,3-b]pyridine-2-carboxylic acid: Lacks the amino group but has the bromine and carboxylic acid groups.
Uniqueness
The presence of both amino and bromine substituents, along with the carboxylic acid group, makes 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid unique. These functional groups provide multiple sites for chemical modification, enhancing its versatility in various applications.
Propiedades
Fórmula molecular |
C8H5BrN2O2S |
|---|---|
Peso molecular |
273.11 g/mol |
Nombre IUPAC |
3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2S/c9-3-1-4-5(10)6(8(12)13)14-7(4)11-2-3/h1-2H,10H2,(H,12,13) |
Clave InChI |
BXBIJRVCKRULFO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1C(=C(S2)C(=O)O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


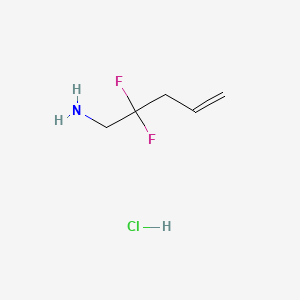
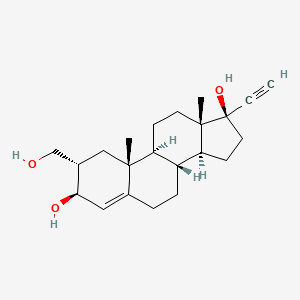
![3-(4-Bromo-2-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13452412.png)

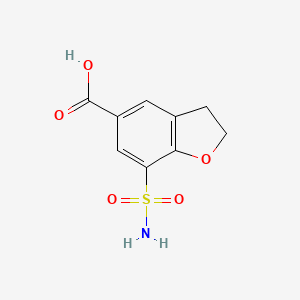
![3,3-Difluorospiro[3.4]octane-1-carboxylic acid](/img/structure/B13452441.png)
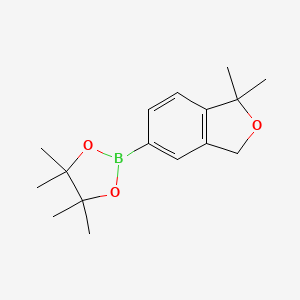
![tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate](/img/structure/B13452459.png)
![2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]aceticacid](/img/structure/B13452468.png)
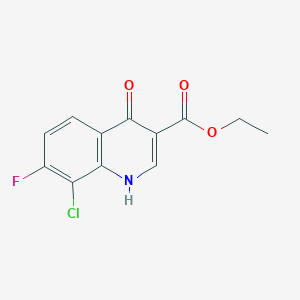
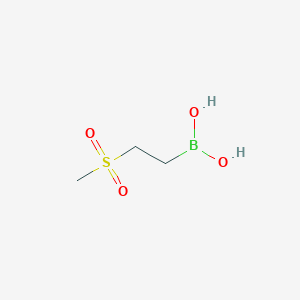
![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile](/img/structure/B13452499.png)
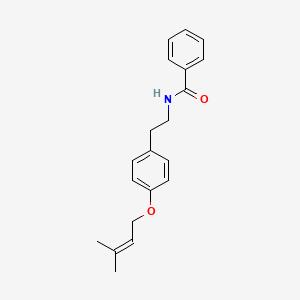
![tert-butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate](/img/structure/B13452504.png)
